molecular formula C10H15ClFNO2 B1457576 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride CAS No. 1864057-97-5

2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride

Cat. No.: B1457576
CAS No.: 1864057-97-5
M. Wt: 235.68 g/mol
InChI Key: VHZBAQOYIISVRM-UHFFFAOYSA-N
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Description

2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride is a fluorinated organic compound that is often used as a building block in the synthesis of various chemical entities. It is characterized by the presence of a fluorophenoxy group, which imparts unique chemical properties to the compound. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.

Biochemical Analysis

Biochemical Properties

2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain receptor proteins, potentially influencing their activity. The nature of these interactions can vary, including binding to active sites or altering the conformation of the proteins, thereby affecting their function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, affecting gene expression, and altering cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over extended periods, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain cellular functions. At higher doses, it can become toxic, leading to adverse effects such as cell death or organ damage. Understanding the dosage threshold is crucial for its safe application in research .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting processes such as energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride typically involves a multi-step process:

    Starting Material: The synthesis begins with 2-fluorophenol.

    Ether Formation: 2-fluorophenol is reacted with ethylene oxide to form 2-(2-fluorophenoxy)ethanol.

    Amine Introduction: The hydroxyl group of 2-(2-fluorophenoxy)ethanol is then converted to a leaving group (e.g., tosylate), which is subsequently displaced by ethylenediamine to form 2-(2-(2-fluorophenoxy)ethoxy)ethan-1-amine.

    Hydrochloride Salt Formation: Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkylated or N-acylated derivatives, while oxidation can produce corresponding oxides or ketones.

Scientific Research Applications

2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorophenoxy group can enhance binding affinity to certain enzymes or receptors, while the ethoxy and amine groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenoxy)ethanamine hydrochloride
  • 2-(4-Fluorophenoxy)ethanamine hydrochloride
  • 2-(2,2-Difluoroethoxy)ethan-1-amine hydrochloride

Uniqueness

2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride is unique due to the presence of an additional ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and binding properties compared to similar compounds.

Properties

IUPAC Name

2-[2-(2-fluorophenoxy)ethoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2.ClH/c11-9-3-1-2-4-10(9)14-8-7-13-6-5-12;/h1-4H,5-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZBAQOYIISVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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